1-アミノ-2-ナフトール

概要

説明

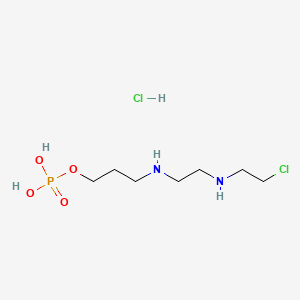

1-Amino-2-naphthol, also known as 1-amino-2-naphthol-4-sulfonic acid (1-ANSA) or 1-amino-2-naphthol-6-sulfonic acid (1-ANS), is an organic compound with a wide range of applications in scientific research and industry. It is a derivative of naphthalene, a naturally occurring aromatic hydrocarbon, and is composed of two naphthol groups and a single amino group. It is a highly polar compound and its polarity makes it useful in many applications, including in the synthesis of organic compounds, in the development of dyes and pigments, and in the study of enzymatic reactions.

科学的研究の応用

酸性染料の合成

1-アミノ-2-ナフトールは酸性染料の合成に使用されます。 1-アミノ-2-ナフトール-4-スルホン酸をジアゾ化し、さまざまなナフタレン誘導体とカップリングすることにより、一連の酸性染料が合成されました 。 これらの染料は、繊維加工産業で広く使用されています 。

フォトクロミックスピロオキサジンの製造

1-アミノ-2-ナフトールは、酸化剤の存在下でメチレン置換アザヘテロ環と縮合して、フォトクロミックスピロオキサジンを生成します 。 これらの化合物は、異なる光条件下で可逆的に色を変える能力を持っています。

アゾ染料の分解

1-アミノ-2-ナフトール塩酸塩は、バッチ式嫌気性非撹拌アッセイにおけるアゾ染料酸性橙7の分解に関する研究に使用されてきました 。 これは、アゾ染料を含む産業廃水の処理において特に重要です。

化学研究

1-アミノ-2-ナフトールは、さまざまな化学研究用途における主要な試薬です。 これは、いくつかのサプライヤーから入手でき、実験室環境で使用できます 。

染色特性

1-アミノ-2-ナフトール-4-スルホン酸から合成された染料は、pH 3〜4.5の間で良好な吸尽を示し、より濃縮されています。 染色処理後、生地は洗濯と耐光性試験にかけられました。 ナイロン生地における合成酸性染料の優れた均一性と輝度は、良好な浸透性、優れた親和性、非常に良好な堅牢性をもたらします 。

他の化合物の合成

作用機序

Target of Action

1-Amino-2-naphthol is a versatile organic compound that has been used in various organic transformations . It is primarily used as a building block in the synthesis of azo dyes . The primary targets of 1-Amino-2-naphthol are methylene-substituted azaheterocycles .

Mode of Action

1-Amino-2-naphthol interacts with its targets through a process known as condensation . In the presence of an oxidizing agent, 1-Amino-2-naphthol undergoes condensation with methylene-substituted azaheterocycles to yield photochromic spirooxazines . This reaction involves the formation of a new carbon-carbon bond, leading to the creation of a new compound .

Biochemical Pathways

The biochemical pathways affected by 1-Amino-2-naphthol primarily involve the synthesis of photochromic spirooxazines . These compounds have the ability to reversibly change their structure in response to light, making them useful in various applications, including optical data storage and photochromic lenses . The downstream effects of these pathways can lead to the production of a variety of azo dyes .

Result of Action

The primary result of 1-Amino-2-naphthol’s action is the production of photochromic spirooxazines . These compounds have unique photochromic properties, meaning they can reversibly change their color in response to light . This makes them valuable in a range of applications, from optical data storage devices to photochromic lenses .

Action Environment

The action of 1-Amino-2-naphthol can be influenced by various environmental factors. For instance, the presence of an oxidizing agent is necessary for the compound to undergo condensation with methylene-substituted azaheterocycles . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the efficacy and stability of 1-Amino-2-naphthol.

生化学分析

Biochemical Properties

1-Amino-2-naphthol plays a significant role in biochemical reactions, particularly in the degradation of azo dyes. It interacts with enzymes such as azoreductases, which are responsible for the reduction of azo bonds in dyes. These interactions lead to the formation of aromatic amines, including 1-Amino-2-naphthol, which can further participate in various biochemical pathways . The compound’s ability to undergo redox reactions makes it a crucial intermediate in the metabolism of azo dyes.

Cellular Effects

1-Amino-2-naphthol has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell growth at certain concentrations. For instance, in Staphylococcus aureus, 1-Amino-2-naphthol can inhibit cell growth at concentrations as low as 1 μg/ml and completely stop growth at higher concentrations . This compound can also influence cell signaling pathways and gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 1-Amino-2-naphthol exerts its effects through interactions with biomolecules such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain azoreductases, thereby affecting the reduction of azo dyes . Additionally, 1-Amino-2-naphthol can bind to DNA and proteins, leading to changes in gene expression and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-2-naphthol can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of strong acids or bases . Long-term exposure to 1-Amino-2-naphthol in in vitro studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1-Amino-2-naphthol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. For example, in studies involving rodents, high doses of 1-Amino-2-naphthol have been associated with adverse effects such as liver toxicity and changes in blood parameters . It is important to determine the threshold levels at which these effects occur to ensure safe usage.

Metabolic Pathways

1-Amino-2-naphthol is involved in several metabolic pathways, particularly those related to the degradation of azo dyes. It is metabolized by enzymes such as azoreductases, which reduce the azo bonds to form aromatic amines . These metabolites can then enter various biochemical pathways, including those involved in detoxification and excretion.

Transport and Distribution

Within cells and tissues, 1-Amino-2-naphthol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of 1-Amino-2-naphthol can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins . These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes.

特性

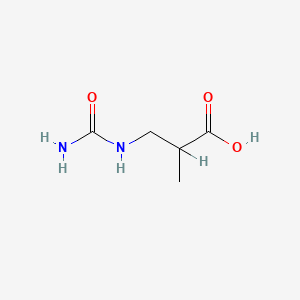

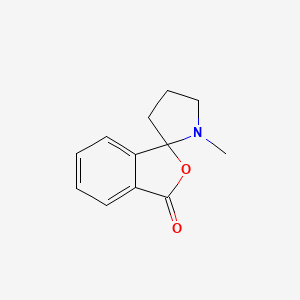

IUPAC Name |

1-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQQXRSYSWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198-27-2 (hydrochloride) | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883897 | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-92-6, 95609-86-2 | |

| Record name | 1-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-amino-2-naphthol?

A1: 1-Amino-2-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.

Q2: What are the key spectroscopic characteristics of 1-amino-2-naphthol?

A2: The infrared (IR) spectra of 1-amino-2-naphthol and its derivatives show characteristic peaks for various functional groups. These include peaks for -OH stretching, aromatic -CH stretching, C=C and C=N ring stretching, C-O stretching, and -CCl stretching (depending on the specific derivative) [].

Q3: What is the solubility of 1-Amino-2-naphthol?

A3: 1-amino-2-naphthol exhibits good aqueous solubility due to the presence of -OH and -SO3H groups, especially when functionalized with 1-Amino-2-naphthol-4-sulfonic acid (ANSA) [].

Q4: How is 1-amino-2-naphthol used in dye synthesis?

A4: 1-amino-2-naphthol is a key intermediate in synthesizing various azo dyes. It acts as the diazo component, reacting with diazonium salts of aromatic amines to form the final dye molecule [, , ].

Q5: Can 1-amino-2-naphthol be used to synthesize other heterocyclic compounds besides azo dyes?

A5: Yes, 1-amino-2-naphthol reacts with alkenyl acetylenic ynamines to produce naphtho[1,2-d]oxazoles with unconjugated double bonds []. Additionally, it can be condensed with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives with potential anti-inflammatory and analgesic activities [].

Q6: How does the structure of 1-amino-2-naphthol relate to its use in the synthesis of naphtho[1,2-d]oxazoles?

A6: The ortho-relationship of the amino and hydroxyl groups in 1-amino-2-naphthol is crucial for forming the oxazole ring. This arrangement facilitates condensation reactions with carboxylic acid derivatives or aldehydes, leading to cyclization and formation of the naphtho[1,2-d]oxazole core [].

Q7: What are the advantages of using ANSA as a functionalization agent for multi-walled carbon nanotubes?

A7: Functionalization of multi-walled carbon nanotubes (MWCNTs) with ANSA improves their aqueous solubility due to the presence of –OH and –SO3H groups. This modification also enhances the antimicrobial activity of MWCNTs, particularly against Gram-negative bacteria like E. coli and S. typhimurium [].

Q8: Can you elaborate on the role of ANSA in the synthesis of conducting polymers?

A8: ANSA acts as a comonomer with aniline in the synthesis of conducting polymers. The presence of SO3H groups in ANSA provides intrinsic protonic doping ability to the copolymer, leading to highly soluble self-doped homopolymers and copolymers. These copolymers can be blended with materials like low-density polyethylene (LDPE) to create films with effective antistatic properties [, ].

Q9: How does the reaction media influence the formation of polyaniline nanotubes in the presence of ANSA?

A9: The reaction media plays a crucial role in controlling the morphology of the resulting polymers. By adjusting the reaction conditions and the presence of a dopant, the synthesis can yield either nanotubes or nanoparticles of polyaniline [].

Q10: Does 1-amino-2-naphthol possess any biological activity?

A10: While 1-amino-2-naphthol itself exhibits some inhibitory effects on mitochondrial function [], its derivatives, particularly those incorporating naphthoquinone or oxazole moieties, show promising anti-parasitic activity against Schistosoma mansoni [].

Q11: What is the significance of the mutagenicity studies conducted on 1-amino-2-naphthol-based azo dyes?

A11: These studies are crucial for assessing the potential health risks associated with exposure to these dyes. Research suggests that the mutagenicity of these dyes is primarily due to the aromatic amines liberated upon reduction of the azo bond. Specifically, sulfonation of the azo dyes at particular positions can significantly reduce their mutagenicity [].

Q12: How does 1-amino-2-naphthol contribute to the toxicity of certain azo dyes?

A12: 1-Amino-2-naphthol can be a metabolite of some azo dyes following their reduction. While the parent dye might be less toxic, 1-amino-2-naphthol, particularly in its oxidized form, can exhibit higher toxicity [, ].

Q13: Can you elaborate on the application of 1-amino-2-naphthol in detecting outer membrane vesicles (OMVs)?

A13: 1-amino-2-naphthol phosphate (ANP) is used as a substrate in a novel electrochemical immunosensor for detecting OMVs. The sensor utilizes the enzyme DT-diaphorase, which catalyzes the dephosphorylation of ANP to 1-amino-2-naphthol. The resulting 1-amino-2-naphthol can then be electrochemically oxidized, generating a signal proportional to the concentration of OMVs present [].

Q14: What is the environmental impact of 1-amino-2-naphthol and its derivatives?

A14: As a breakdown product of azo dyes, 1-amino-2-naphthol can pose environmental concerns. While anaerobic degradation can lead to its methanisation [], under aerobic conditions, it undergoes autoxidation, forming colored polymeric products that contribute to environmental pollution [].

Q15: Are there any sustainable approaches for managing waste containing 1-amino-2-naphthol?

A15: Yes, research shows that co-culturing sulphate-reducing bacteria (SRB) with biodigester microflora effectively decolorizes and degrades textile dyes, including those yielding 1-amino-2-naphthol []. This approach offers a promising solution for treating textile effluent and managing waste containing this compound.

Q16: What analytical techniques are commonly employed to characterize and quantify 1-amino-2-naphthol?

A16: Several analytical methods are used for characterizing and quantifying 1-amino-2-naphthol. These include:

- High-performance liquid chromatography (HPLC): This technique is employed to separate and quantify 1-amino-2-naphthol in complex mixtures like dye degradation products [].

- Thin-layer chromatography (TLC): This method helps analyze the reduction products of monoazo dyes, including 1-amino-2-naphthol. Various developing solvents and chromogenic agents are used for visualizing and identifying the compounds [].

- UV-Vis spectrophotometry: This technique is used to monitor the decolorization of azo dyes, indirectly indicating the degradation of 1-amino-2-naphthol [, ].

- Mass spectrometry (MS): Coupled with techniques like liquid chromatography, MS helps identify and confirm the presence of 1-amino-2-naphthol and its degradation products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)